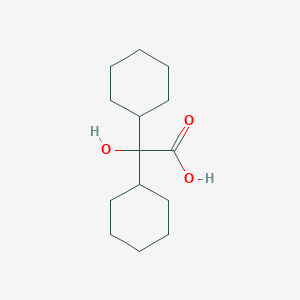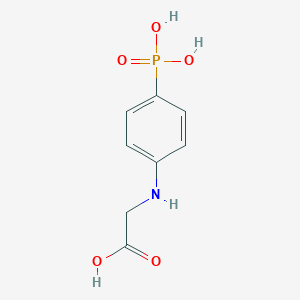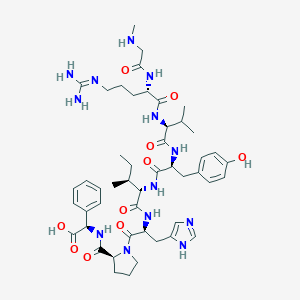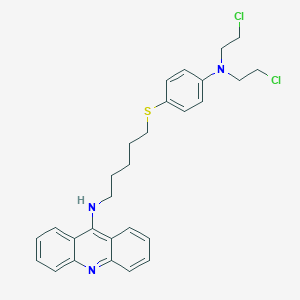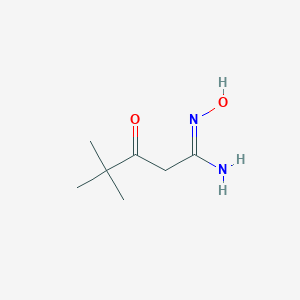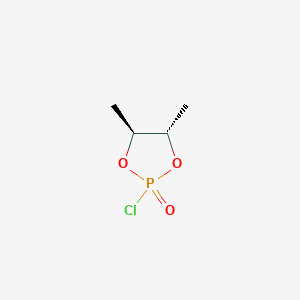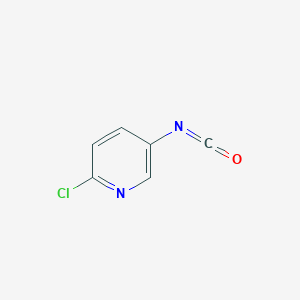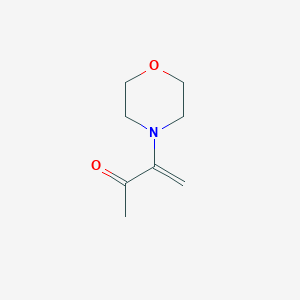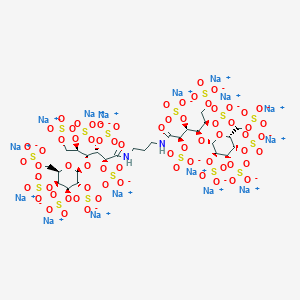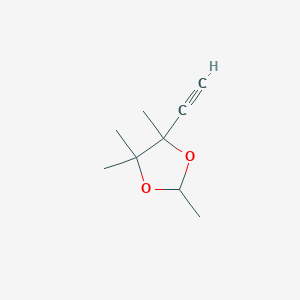
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane, also known as EDT, is a chemical compound that has been studied for its potential applications in various fields of scientific research. This compound has shown promising results in its ability to modify biomolecules, such as proteins and nucleic acids, and has been used in a variety of research studies to investigate its potential effects on biological systems.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane is based on its ability to selectively modify cysteine residues in proteins or other biomolecules. 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane contains an ethynyl group that can react with the thiol group of cysteine residues, forming a covalent bond. This reaction can be catalyzed by a variety of catalysts, including palladium or copper catalysts.
Biochemische Und Physiologische Effekte
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been shown to have a variety of biochemical and physiological effects, depending on the specific application and the target biomolecule. In protein modification, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used to introduce fluorescent probes or other functional groups into proteins, allowing for the study of protein structure or function. In nucleic acid labeling, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used to introduce fluorescent probes or other functional groups into DNA or RNA strands, allowing for the study of nucleic acid structure or function. Bioconjugation with 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has also been investigated as a means of attaching various molecules to proteins or other biomolecules, allowing for the study of protein-protein interactions or other biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in scientific research is its ability to selectively modify specific cysteine residues in proteins or other biomolecules, allowing for the introduction of various functional groups or fluorescent probes. 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane is also relatively easy to synthesize and can be produced in high yields with minimal side reactions. However, one limitation of using 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in lab experiments is its potential toxicity, as it can react with other biomolecules in addition to cysteine residues. Additionally, the use of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in certain applications may require specialized equipment or expertise.
Zukünftige Richtungen
There are a variety of future directions for the use of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in scientific research, including the development of new methods for protein modification, nucleic acid labeling, and bioconjugation. Additionally, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane could be investigated for its potential applications in drug delivery or other therapeutic applications. Finally, further research could be conducted to investigate the potential toxicity and safety of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane in various applications.
Synthesemethoden
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane can be synthesized using a variety of methods, including the reaction of 4,5-dihydroxyl-2,2-dimethyl-1,3-dioxolane with acetylene in the presence of a palladium catalyst. This method has been shown to be effective in producing high yields of 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane with minimal side reactions.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used in a variety of scientific research applications, including protein modification, nucleic acid labeling, and bioconjugation. In protein modification, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used to selectively modify cysteine residues in proteins, allowing for the introduction of various functional groups or fluorescent probes. In nucleic acid labeling, 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has been used to introduce fluorescent probes or other functional groups into DNA or RNA strands. Bioconjugation with 4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane has also been investigated as a means of attaching various molecules to proteins or other biomolecules.
Eigenschaften
CAS-Nummer |
122340-75-4 |
|---|---|
Produktname |
4-Ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
4-ethynyl-2,4,5,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-6-9(5)8(3,4)10-7(2)11-9/h1,7H,2-5H3 |
InChI-Schlüssel |
SNJGKYRYOHGDDY-UHFFFAOYSA-N |
SMILES |
CC1OC(C(O1)(C)C#C)(C)C |
Kanonische SMILES |
CC1OC(C(O1)(C)C#C)(C)C |
Synonyme |
1,3-Dioxolane, 4-ethynyl-2,4,5,5-tetramethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



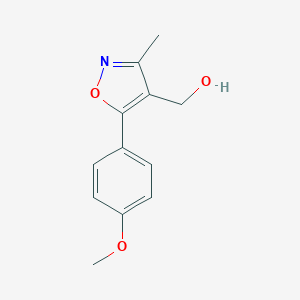
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
